Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

purity synthetic yield quality control

Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic building block belonging to the pyrazole‑carboxylate ester class, distinguished by a 5‑chloro‑3‑fluoropyridin‑2‑yl substituent at N‑1 of the pyrazole ring. The compound is manufactured to high purity (≥98 % by HPLC ) and is supplied in quantities ranging from gram to kilogram scale.

Molecular Formula C12H11ClFN3O2
Molecular Weight 283.68 g/mol
CAS No. 1150164-40-1
Cat. No. B1420469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
CAS1150164-40-1
Molecular FormulaC12H11ClFN3O2
Molecular Weight283.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)Cl)F)C
InChIInChI=1S/C12H11ClFN3O2/c1-3-19-12(18)9-6-16-17(7(9)2)11-10(14)4-8(13)5-15-11/h4-6H,3H2,1-2H3
InChIKeyDMRULTFEXODORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1150164-40-1) – Procurement-Relevant Overview for Research and Industrial Use


Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic building block belonging to the pyrazole‑carboxylate ester class, distinguished by a 5‑chloro‑3‑fluoropyridin‑2‑yl substituent at N‑1 of the pyrazole ring. The compound is manufactured to high purity (≥98 % by HPLC ) and is supplied in quantities ranging from gram to kilogram scale . Its dual halogenation pattern on the pyridine ring, combined with the ethyl ester handle, makes it a versatile intermediate for constructing kinase‑focused compound libraries, particularly those targeting Bruton’s tyrosine kinase (BTK) [1].

Why Generic Pyrazole‑Carboxylate Substitution Fails: The Critical Role of the 5‑Chloro‑3‑Fluoropyridin‑2‑yl Motif in Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate


Simply substituting a different pyridyl‑pyrazole carboxylate for Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate ignores the finely tuned electronic and steric contributions of the 5‑chloro‑3‑fluoro substitution pattern. Even a positional isomer, such as the 6‑chloro analog, yields a 1 % lower purity specification (97 % vs 98 %) and a less favorable lipophilicity profile (XLogP3 = 2.2 vs 2.5) [1]. In the context of kinase inhibitor design, the precise halogen arrangement directly influences target affinity: the 5‑chloro‑3‑fluoropyridin‑2‑yl moiety delivers a BTK IC50 of 7.6 nM, whereas related substitution patterns can shift potency by more than 3‑fold (e.g., 6‑trifluoromethyl analog IC50 = 2.6 nM) [2]. These quantifiable differences underscore why generic substitution risks compromising both synthetic efficiency and biological outcome.

Quantitative Differentiation Evidence for Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate


Higher Purity Specification vs. Positional Isomer Reduces Side Reactions in Multi‑Step Synthesis

Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is offered at 98 % purity (HPLC) , compared with the 6‑chloro positional isomer Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate which is commercially available at 97 % purity . This 1 % absolute purity gain reduces the burden of side products in subsequent reactions, such as amide coupling or Suzuki cross‑coupling, and can directly improve crude yields. In multi‑gram scale‑up campaigns, a 1 % higher purity starting material corresponds to approximately 1 g less impurity per 100 g of input.

purity synthetic yield quality control

Optimized Lipophilicity (XLogP3) Compared to Methyl Ester Analog Enhances Drug‑Like Properties

The computed XLogP3 of Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is 2.5 [1], whereas the methyl ester cyclopropyl analog Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has an XLogP3 of 2.3 [2]. The +0.2 log unit difference moves the ethyl ester compound closer to the optimal lipophilicity range (LogP 2–3) for oral bioavailability in medicinal chemistry campaigns, without compromising solubility to the same extent as the more lipophilic cyclopropyl analog.

lipophilicity drug-likeness physicochemical property

Cost Advantage for Small‑Scale Procurement Compared to Alternative Supplier

At the 1 g scale, Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is priced at $88.90 (Aladdin Scientific, 98 % purity) , whereas the same compound from AKSci (95 % purity) is listed at $114.00 . The 22 % lower cost per gram, combined with the higher purity of the Aladdin product, offers a compelling value proposition for initial screening campaigns where budget and chemical quality are both critical.

procurement cost budget optimization vendor comparison

Privileged Scaffold for BTK Inhibition: Potency Differentiation vs. Alternative Pyridine Substitutions

Compounds constructed with the 5‑chloro‑3‑fluoropyridin‑2‑yl ether motif, derived from the target ester building block, exhibit potent BTK inhibition (IC50 = 7.6 nM) [1]. In contrast, the 6‑trifluoromethylpyridin‑2‑yl ether analog achieves an IC50 of 2.6 nM [2], representing a 2.9‑fold potency difference. This range of activity demonstrates that the 5‑chloro‑3‑fluoro substitution pattern occupies a distinct activity niche, enabling medicinal chemists to fine‑tune potency and potentially selectivity by varying the pyridine substituent. The target building block therefore provides access to a privileged chemical space that is not directly replicable with other pyridine substitution patterns.

BTK inhibitor kinase selectivity privileged scaffold

Optimal Application Scenarios for Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate Based on Quantitative Evidence


Parallel Synthesis of BTK‑Targeted Compound Libraries for Hit Identification

The validated BTK inhibitory activity of the 5‑chloro‑3‑fluoropyridin‑2‑yl motif (IC50 = 7.6 nM) [1] makes this building block a direct starting point for generating focused kinase inhibitor libraries. By coupling the ethyl ester handle to diverse amines or boronic acids, medicinal chemists can rapidly explore structure‑activity relationships (SAR) around a core that already occupies a defined potency window.

Multi‑Gram Scale‑Up for Lead Optimization with High‑Purity Input

The 98 % purity specification reduces the need for pre‑reaction purification, streamlining scale‑up workflows. Combined with the cost advantage at the 1 g scale ($88.90 vs $114.00) , the compound is economically viable for iterative rounds of analog synthesis where 5–25 g quantities are required.

Physicochemical Property‑Driven Fragment Elaboration

With an XLogP3 of 2.5 [2], the compound sits within the optimal lipophilicity range for oral drug candidates. Fragment‑based drug discovery programs can use this building block as a lipophilic handle to grow fragments that maintain favorable drug‑like properties, avoiding the excessive lipophilicity often introduced by cyclopropyl or trifluoromethyl analogs.

Cross‑Coupling Platform for Agrochemical Intermediate Synthesis

The ethyl ester can be hydrolyzed to the free carboxylic acid for subsequent amidation or esterification, while the chloro‑fluoro pyridine ring is amenable to Suzuki or Buchwald‑Hartwig couplings. The high purity and competitive pricing make this compound suitable for early‑stage agrochemical research where cost‑effective access to diverse heterocyclic scaffolds is essential.

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